molecular formula C14H21Cl2NO B1466420 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride CAS No. 1220035-98-2

3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride

Cat. No. B1466420
CAS RN: 1220035-98-2
M. Wt: 290.2 g/mol
InChI Key: BHOIHGQSXIZTOW-UHFFFAOYSA-N
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Description

“3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a tert-butyl group and a chlorophenoxy group.


Molecular Structure Analysis

The molecular structure of “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a tert-butyl group, and a chlorophenoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” are not detailed in the searched resources, pyrrolidine derivatives are known to undergo various chemical reactions .

Scientific Research Applications

Analytical Chemistry Techniques

In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow it to serve as a reference point in techniques such as chromatography and mass spectrometry, aiding in the identification and quantification of substances .

Advanced Research in Pseudorotation Phenomena

The non-planarity and flexibility of the pyrrolidine ring make this compound an interesting subject for studying pseudorotation phenomena. This research can provide insights into the three-dimensional shapes and reactivity of cyclic compounds, which is valuable in the development of new drugs and materials .

Future Directions

The future directions for “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could be guided by a deeper understanding of the influence of steric factors and the spatial orientation of substituents .

properties

IUPAC Name

3-(4-tert-butyl-2-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIHGQSXIZTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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